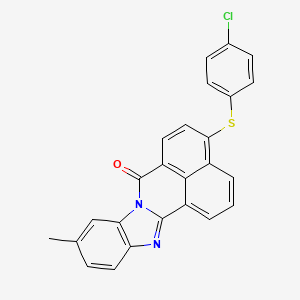
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one is a heterotetracyclic compound that combines fused benzimidazole and isoquinoline moieties. This compound exhibits broad and multifaceted biological activity, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one often involves the use of metal reagents and catalysts. One of the earliest comprehensive synthetic routes was provided by Sun and LaVoie in 1996 . Recent developments have focused on improving product selectivity, purity, and cost-effectiveness, as well as incorporating green methods to support environmental and safety improvements .
Industrial Production Methods
Industrial production methods for this compound typically involve visible-light-driven cascade radical cyclization processes. These methods provide efficient and practical routes for the synthesis of various derivatives under mild reaction conditions with excellent functional group tolerance .
化学反应分析
Types of Reactions
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts and visible-light-mediated photoredox catalysts. The conditions for these reactions are typically mild, supporting the synthesis of complex polycyclic hydrocarbons .
Major Products
The major products formed from these reactions are various derivatives of benzimidazo-fused polycyclic compounds, which have significant pharmaceutical and industrial applications .
科学研究应用
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one involves the inhibition of specific molecular targets such as topoisomerase I and the PKA catalytic subunit. These interactions disrupt essential cellular processes, leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other benzimidazo-fused polycyclic compounds such as:
Pyrimido[1,2-a]benzimidazoles: Known for their pharmacological use and biological activity.
Isoquinoline-Fused Benzimidazoles: Exhibiting broad biological activity and used in various pharmaceutical applications.
Uniqueness
What sets 4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one apart is its unique combination of benzimidazole and isoquinoline moieties, which confer a broad spectrum of biological activities and make it a versatile compound for scientific research .
属性
CAS 编号 |
97416-79-0 |
|---|---|
分子式 |
C25H15ClN2OS |
分子量 |
426.9 g/mol |
IUPAC 名称 |
15-(4-chlorophenyl)sulfanyl-7-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12(20),13,15,17-nonaen-11-one |
InChI |
InChI=1S/C25H15ClN2OS/c1-14-5-11-20-21(13-14)28-24(27-20)18-4-2-3-17-22(12-10-19(23(17)18)25(28)29)30-16-8-6-15(26)7-9-16/h2-13H,1H3 |
InChI 键 |
JRSMCCXXCFDADM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C3N2C(=O)C4=C5C3=CC=CC5=C(C=C4)SC6=CC=C(C=C6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




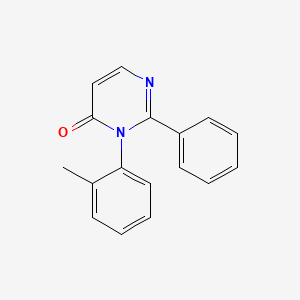
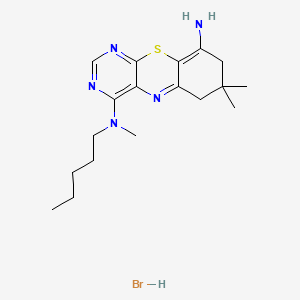
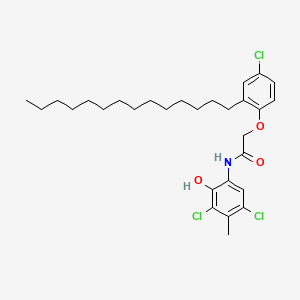
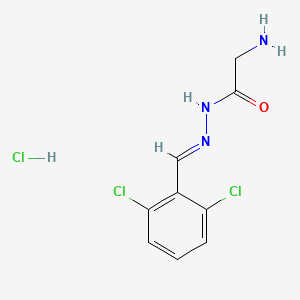


![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)





